Benzenepentacarboxylic acid
Overview
Description
Benzenepentacarboxylic acid is an organic compound with the molecular formula C₁₁H₆O₁₀. It is a derivative of benzene, where five carboxyl groups are attached to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Benzenepentacarboxylic acid (BPCA) primarily targets hydroxyl radicals (HO·) . Hydroxyl radicals are highly reactive and can cause damage to various cellular components, including proteins, lipids, and DNA. Therefore, the ability of BPCA to detect and scavenge these radicals is crucial in mitigating their harmful effects .
Mode of Action
BPCA interacts with hydroxyl radicals through a process known as fluorescent probing . In this process, BPCA serves as a fluorescent probe that can detect the presence of hydroxyl radicals. It has only one reaction site for HO· addition, resulting in the formation of a single fluorescent product, hydroxythis compound (HBA) . This makes BPCA more sensitive, accurate, and reproducible in the quantitative detection of HO· .
Biochemical Pathways
The interaction of BPCA with hydroxyl radicals affects the H2O2/bleach activator bleaching systems . In these systems, BPCA is used to measure the concentration of HO· under different pH conditions . The formation of peracids in these systems depends on the pH values of the bleaching solutions .
Result of Action
The primary result of BPCA’s action is the detection and scavenging of hydroxyl radicals . By doing so, BPCA helps to mitigate the potential damage that these radicals can cause to cellular components. In addition, the use of BPCA in H2O2/bleach activator bleaching systems can lead to an increase in the system’s bleaching performance .
Action Environment
The action of BPCA is influenced by several environmental factors. For instance, the pH of the solution in which BPCA is used can affect the formation of peracids in H2O2/bleach activator bleaching systems . Furthermore, BPCA has been found to have excellent stability against photodegradation and biodegradation, suggesting that it can maintain its functionality in various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenepentacarboxylic acid can be synthesized through the oxidation of pentamethylbenzene. The process involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under controlled conditions. The reaction typically requires heating and can be carried out in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidation products.
Reduction: It can be reduced to form benzenepentacarboxylate salts.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols and amines in the presence of catalysts.
Major Products:
Oxidation: Various carboxylated derivatives.
Reduction: Benzenepentacarboxylate salts.
Substitution: Esters and amides.
Scientific Research Applications
Benzenepentacarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe for detecting hydroxyl radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes
Comparison with Similar Compounds
Benzenehexacarboxylic acid: Contains six carboxyl groups attached to the benzene ring.
Terephthalic acid: Contains two carboxyl groups in the para position on the benzene ring.
Trimellitic acid: Contains three carboxyl groups on the benzene ring.
Uniqueness: Benzenepentacarboxylic acid is unique due to the presence of five carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical syntheses and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
benzene-1,2,3,4,5-pentacarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOHXTZPUMONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166436 | |
Record name | Benzenepentacarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
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Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Benzenepentacarboxylic acid | |
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CAS No. |
1585-40-6 | |
Record name | Benzenepentacarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1585-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenepentacarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585406 | |
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Record name | BENZENEPENTACARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenepentacarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepentacarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZENEPENTACARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI0AN8BWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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